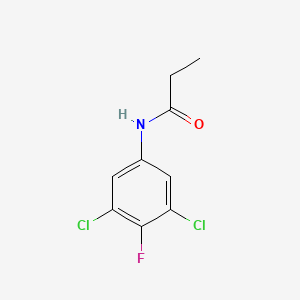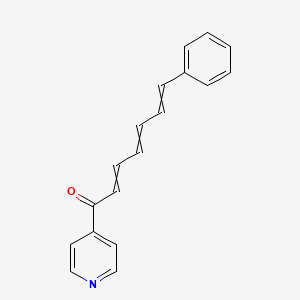![molecular formula C13H20O4Si B14364407 3-[Diethoxy(phenyl)silyl]propanoic acid CAS No. 90729-94-5](/img/structure/B14364407.png)
3-[Diethoxy(phenyl)silyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Diethoxy(phenyl)silyl]propanoic acid is an organosilicon compound that features a phenyl group attached to a silicon atom, which is further bonded to a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Diethoxy(phenyl)silyl]propanoic acid typically involves the reaction of phenylsilane with diethyl ether in the presence of a catalyst, followed by the introduction of a propanoic acid group. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
3-[Diethoxy(phenyl)silyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can yield silane derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol, silane, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[Diethoxy(phenyl)silyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: The compound can be employed in the development of biocompatible materials and as a tool for studying biological processes.
Industry: It is used in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-[Diethoxy(phenyl)silyl]propanoic acid exerts its effects involves the interaction of the silicon atom with various molecular targets. The phenyl group can participate in π-π interactions, while the propanoic acid moiety can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Phenylpropanoic acid: Similar in structure but lacks the silicon atom.
Diethoxy(phenyl)silane: Similar but does not contain the propanoic acid group.
Phenylsilane: Contains the phenyl and silicon groups but lacks the diethoxy and propanoic acid functionalities.
Uniqueness
3-[Diethoxy(phenyl)silyl]propanoic acid is unique due to the presence of both the silicon atom and the propanoic acid group, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to its similar compounds.
Propiedades
Número CAS |
90729-94-5 |
|---|---|
Fórmula molecular |
C13H20O4Si |
Peso molecular |
268.38 g/mol |
Nombre IUPAC |
3-[diethoxy(phenyl)silyl]propanoic acid |
InChI |
InChI=1S/C13H20O4Si/c1-3-16-18(17-4-2,11-10-13(14)15)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,15) |
Clave InChI |
XUQZBPZTICDXOJ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCC(=O)O)(C1=CC=CC=C1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
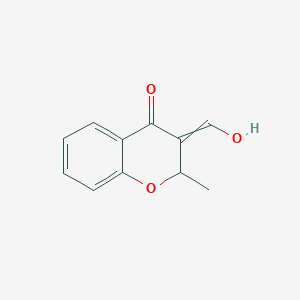
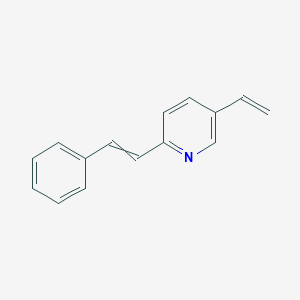
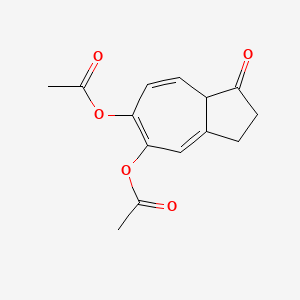

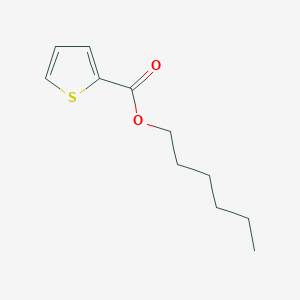

![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![2-[(Ethylamino)methyl]-3,4-dimethylphenol](/img/structure/B14364412.png)
